An In-depth Technical Guide to 4-[2-(trimethoxysilyl)ethyl]pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-[2-(trimethoxysilyl)ethyl]pyridine: Properties, Synthesis, and Applications
Introduction: A Molecule of Duality and Purpose
In the landscape of functionalized organosilanes, 4-[2-(trimethoxysilyl)ethyl]pyridine stands out as a molecule of significant versatility. It embodies a strategic fusion of two distinct chemical personalities: the robust, surface-anchoring capability of a trimethoxysilyl group and the rich, functional reactivity of a pyridine ring. This unique duality makes it a powerful tool for researchers and developers at the intersection of materials science, catalysis, and pharmaceuticals.
The pyridine moiety, a cornerstone heterocycle in drug design, offers a Lewis basic nitrogen atom, a site for hydrogen bonding, metal coordination, and charge modulation.[1][2][3] This functionality is invaluable for applications requiring specific surface interactions or catalytic activity.[4] Concurrently, the trimethoxysilyl group provides a covalent gateway to hydroxylated surfaces, such as silica, glass, and metal oxides. Through a well-understood hydrolysis and condensation process, it forms durable siloxane (Si-O-Si) bonds, effectively tethering the pyridine functionality to a substrate.[5][6]
This guide offers a comprehensive technical overview of 4-[2-(trimethoxysilyl)ethyl]pyridine, designed for professionals in research and development. We will delve into its core chemical and physical properties, provide a validated protocol for its synthesis, explore its characteristic reactivity, predict its spectral signatures, and discuss its current and potential applications, particularly in surface modification and drug development.
Core Chemical and Physical Properties
Precise experimental data for 4-[2-(trimethoxysilyl)ethyl]pyridine is not widely published. However, its properties can be reliably inferred from its close structural isomer, 2-[2-(trimethoxysilyl)ethyl]pyridine, and its functional analog, 4-[2-(triethoxysilyl)ethyl]pyridine. The positional change of the ethylsilyl group from the 2 to the 4 position on the pyridine ring is expected to have a minimal impact on bulk physical properties such as boiling point and density.
| Property | Value (Inferred) | Source / Justification |
| CAS Number | 17082-70-1 (for Trichlorosilyl precursor) | [7] The direct CAS for the trimethoxy version is not readily available; the precursor is often referenced. The CAS for the 2-isomer is 27326-65-4.[8][9] |
| Molecular Formula | C₁₀H₁₇NO₃Si | Based on structure; identical to the 2-isomer.[10][9] |
| Molecular Weight | 227.34 g/mol | Calculated from the molecular formula.[11] |
| Physical Form | Colorless to pale yellow liquid | Typical appearance for similar organosilanes.[8][9] |
| Boiling Point | ~105 °C @ 0.9 mmHg | Based on the triethoxy analog, 2-(4-Pyridylethyl)triethoxysilane. The slightly lower molecular weight of the trimethoxy version would suggest a marginally lower boiling point under identical pressure. |
| Density | ~1.03 g/mL | Estimated based on the density of the 2-isomer and related analogs. |
| Solubility | Miscible with most organic solvents (e.g., ethanol, toluene, THF). Reacts with water. | Common property of alkoxysilanes. |
| Storage Temperature | Room temperature, under inert atmosphere (e.g., Nitrogen, Argon). | Recommended for moisture-sensitive alkoxysilanes to prevent hydrolysis.[8][9] |
Synthesis: A Protocol Grounded in Causality
The most efficient and common method for synthesizing 4-[2-(trimethoxysilyl)ethyl]pyridine is the platinum-catalyzed hydrosilylation of 4-vinylpyridine with trimethoxysilane. This reaction follows the well-established anti-Markovnikov addition of a Si-H bond across a double bond.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
Objective: To synthesize 4-[2-(trimethoxysilyl)ethyl]pyridine with high purity.
Causality of Choices:
-
Catalyst: Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is chosen over older catalysts like Speier's catalyst (H₂PtCl₆) due to its higher activity at lower temperatures and better solubility in organic media, minimizing side reactions.
-
Solvent: Toluene is selected as a dry, inert solvent with a suitable boiling point for the reaction, ensuring all reactants remain in the solution phase.
-
Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent both the oxidation of the catalyst and the premature hydrolysis of the trimethoxysilane reactant and product by atmospheric moisture.
-
Inhibitor Removal: Commercial 4-vinylpyridine often contains polymerization inhibitors (like hydroquinone) that must be removed, as they can also inhibit the hydrosilylation catalyst. This is achieved by passing it through a column of basic alumina.
Materials:
-
4-Vinylpyridine (inhibitor removed)
-
Trimethoxysilane
-
Karstedt's catalyst (2% Pt in xylene)
-
Anhydrous Toluene
-
Basic Alumina
Procedure:
-
Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to remove adsorbed moisture.
-
Reactant Loading: Add 4-vinylpyridine (e.g., 10.5 g, 0.1 mol) and anhydrous toluene (50 mL) to the flask.
-
Catalyst Addition: Add Karstedt's catalyst (e.g., 20-30 µL) to the stirred solution.
-
Hydrosilylation: Heat the mixture to 60-70 °C. Add trimethoxysilane (e.g., 13.4 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes. An exothermic reaction is typically observed.
-
Reaction Monitoring: Maintain the temperature and stir for 2-4 hours. The reaction progress can be monitored by FT-IR (disappearance of the Si-H stretch at ~2150 cm⁻¹) or ¹H NMR (disappearance of vinyl protons).
-
Purification: After the reaction is complete, cool the mixture to room temperature. The solvent and any excess trimethoxysilane are removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure 4-[2-(trimethoxysilyl)ethyl]pyridine.
Caption: Workflow for the synthesis of 4-[2-(trimethoxysilyl)ethyl]pyridine.
Chemical Reactivity
Hydrolysis and Condensation of the Trimethoxysilyl Group
The cornerstone of this molecule's utility in materials science is the reactivity of the trimethoxysilyl group. In the presence of water, the methoxy groups (Si-OCH₃) undergo hydrolysis to form silanol groups (Si-OH). This reaction is catalyzed by either acid or base.[6] These silanol groups are highly reactive and can condense with other silanol groups (to form siloxane bonds, Si-O-Si) or with hydroxyl groups on a substrate surface (e.g., Si-OH on silica) to form a durable covalent bond.
The rate of hydrolysis is pH-dependent, being slowest at a neutral pH of around 7.[6] This provides a handle for controlling the surface modification process.
Caption: Reactivity of the silyl group leading to surface functionalization.
Reactivity of the Pyridine Ring
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base and a nucleophile.
-
Protonation: It can be readily protonated by acids to form a pyridinium salt, which can be used to modulate the surface charge of a modified material.
-
Coordination: It acts as a ligand for a wide range of transition metals, making it useful for immobilizing catalysts or creating metal-scavenging surfaces.
-
N-Alkylation: It can be alkylated with alkyl halides to form quaternary pyridinium salts, further altering the surface properties.
Spectroscopic and Analytical Characterization
While a definitive public database spectrum for this specific isomer is lacking, its spectral features can be reliably predicted based on the analysis of its constituent parts: the 4-ethylpyridine fragment and the trimethoxysilylpropyl group.
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethylsilyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | d | 2H | H-2, H-6 (Pyridine α-protons) | Deshielded by the adjacent electronegative nitrogen. |
| ~7.15 | d | 2H | H-3, H-5 (Pyridine β-protons) | Shielded relative to the α-protons. |
| ~3.58 | s | 9H | -Si(OCH₃ )₃ | Characteristic sharp singlet for the methoxy groups on silicon. |
| ~2.75 | t | 2H | Py-CH₂ -CH₂-Si | Methylene group adjacent to the pyridine ring. |
| ~1.05 | t | 2H | Py-CH₂-CH₂ -Si | Methylene group adjacent to the silicon atom. |
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
The carbon NMR will confirm the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.0 | C-2, C-6 (Pyridine α-carbons) | Deshielded by the adjacent nitrogen.[12][13] |
| ~149.5 | C-4 (Pyridine γ-carbon) | Quaternary carbon attached to the ethyl group. |
| ~124.0 | C-3, C-5 (Pyridine β-carbons) | Shielded relative to the α-carbons.[12][13] |
| ~50.5 | -Si(C H₃O)₃ | Methoxy carbons. |
| ~30.0 | Py-C H₂-CH₂-Si | Carbon adjacent to the pyridine ring. |
| ~15.0 | Py-CH₂-C H₂-Si | Carbon adjacent to the silicon atom, significantly shielded. |
FT-IR Spectroscopy (Predicted, Liquid Film)
The infrared spectrum provides key information about functional groups.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3050-3000 | C-H stretch (aromatic) | Confirms the presence of the pyridine ring.[14] |
| ~2940, 2840 | C-H stretch (aliphatic) | Confirms the ethyl and methoxy groups. |
| ~1600, 1550, 1480 | C=C, C=N ring stretch | Characteristic absorptions for the pyridine ring.[15][16] |
| ~1080 | Si-O-C stretch | Strong, broad absorption confirming the methoxysilyl group. |
| ~820 | Si-C stretch | Confirms the silicon-carbon bond. |
Mass Spectrometry (EI)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z Value | Fragment | Rationale |
| 227 | [M]⁺ | Molecular ion. |
| 212 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |
| 196 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 121 | [M - (CH₂)₂Si(OCH₃)₃]⁺ | Cleavage of the ethyl bridge, not likely a major fragment. |
| 106 | [C₅H₄N-CH₂CH₃]⁺ | Benzyl-type cleavage, a common fragmentation for ethylpyridines.[17] |
| 93 | [C₅H₄N-CH₂]⁺ | Tropylium-like ion from the pyridine fragment. |
Applications in Research and Drug Development
The bimodal nature of 4-[2-(trimethoxysilyl)ethyl]pyridine makes it a valuable surface modification agent.
1. Materials Science & Chromatography:
-
Surface Functionalization: It is used to graft pyridine functionalities onto silica gel, glass slides, or silicon wafers. This creates a basic surface that can alter the chromatographic separation properties (e.g., in HILIC or mixed-mode chromatography) or be used to immobilize acidic catalysts.
-
Nanoparticle Modification: Silica or metal oxide nanoparticles can be functionalized to improve their dispersion in specific polymer matrices or to introduce sites for metal coordination, creating novel catalytic nanomaterials.
2. Biosensors and Diagnostics:
-
Immobilization of Biomolecules: The pyridine group can serve as a coordination site for metal-histidine tags on proteins, providing a method for orienting enzymes or antibodies on a sensor surface.
-
pH-Responsive Surfaces: The ability of the pyridine to be protonated allows for the creation of surfaces that change their charge and wetting properties in response to pH changes.
3. Potential in Drug Development: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[1][18] While this molecule itself is not a therapeutic, its role in drug delivery systems is an area of active interest.
-
Drug Delivery Vehicles: Mesoporous silica nanoparticles (MSNs) are widely explored for drug delivery. Functionalizing the surface of MSNs with 4-[2-(trimethoxysilyl)ethyl]pyridine could serve multiple purposes:
-
Modulating Drug Release: The basic nature of the pyridine could interact with acidic drugs, providing a mechanism for pH-triggered release in specific biological compartments.
-
Targeting Ligand Attachment: The pyridine can be a handle to coordinate targeting moieties that guide the nanoparticle to specific cells or tissues.[19]
-
Improving Biocompatibility: Surface modification can be used to tune the zeta potential of nanoparticles, which is a critical factor in their interaction with biological systems and their overall stability in physiological media.
-
Safety and Handling
As a reactive organosilane and a pyridine derivative, 4-[2-(trimethoxysilyl)ethyl]pyridine requires careful handling.
-
General Handling: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile or neoprene gloves.[20][21] Avoid contact with skin, eyes, and inhalation of vapors.[22][23]
-
Moisture Sensitivity: This compound reacts with water and moisture in the air. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[22]
-
Toxicity: While specific toxicity data is not available, it should be handled with the same precautions as other pyridine derivatives and organosilanes. Pyridine itself is harmful if swallowed, inhaled, or absorbed through the skin and can cause damage to the central nervous system, liver, and kidneys.[23] The hydrolysis product is methanol, which is toxic.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
4-[2-(trimethoxysilyl)ethyl]pyridine is more than just a chemical reagent; it is a molecular bridge that connects the world of organic functional groups with the solid-state utility of inorganic materials. Its synthesis is straightforward, its reactivity is predictable and controllable, and its potential applications are expansive. For researchers in materials science and drug development, this molecule offers a reliable and versatile platform for creating functionalized surfaces with tailored chemical properties, opening new avenues for innovation in catalysis, separation science, and advanced therapeutic systems.
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